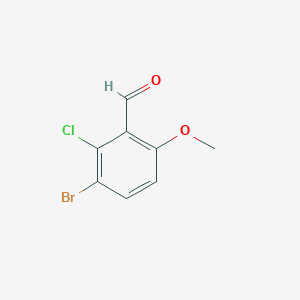

3-Bromo-2-chloro-6-methoxybenzaldehyde

Descripción

3-Bromo-2-chloro-6-methoxybenzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₈H₆BrClO₂. It features a benzene ring substituted with bromine at position 3, chlorine at position 2, and a methoxy group (-OCH₃) at position 6.

Propiedades

Fórmula molecular |

C8H6BrClO2 |

|---|---|

Peso molecular |

249.49 g/mol |

Nombre IUPAC |

3-bromo-2-chloro-6-methoxybenzaldehyde |

InChI |

InChI=1S/C8H6BrClO2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 |

Clave InChI |

OQWQBUCTFBESID-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=C(C=C1)Br)Cl)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-methoxybenzaldehyde typically involves the bromination and chlorination of 6-methoxybenzaldehyde. One common method includes the following steps:

Bromination: 6-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-chloro-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

Oxidation: Formation of 3-Bromo-2-chloro-6-methoxybenzoic acid.

Reduction: Formation of 3-Bromo-2-chloro-6-methoxybenzyl alcohol.

Aplicaciones Científicas De Investigación

Chemistry: 3-Bromo-2-chloro-6-methoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated aromatic aldehydes on cellular processes. It serves as a starting material for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-chloro-6-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The presence of bromine and chlorine atoms enhances the compound’s reactivity and ability to participate in electrophilic aromatic substitution reactions .

Comparación Con Compuestos Similares

Structural Comparison

The substituent positions and types significantly affect the properties of halogenated methoxybenzaldehydes. Below is a comparative analysis of structurally related compounds:

| Compound Name | Substituent Positions | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 6-Bromo-2-chloro-3-methoxybenzaldehyde | Br (6), Cl (2), OCH₃ (3) | C₈H₆BrClO₂ | Methoxy at position 3 instead of 6 |

| 2-Chloro-3-fluoro-6-methoxybenzaldehyde | Cl (2), F (3), OCH₃ (6) | C₈H₅ClFO₂ | Fluorine replaces bromine at position 3 |

| 3-Bromo-2-fluoro-6-methoxybenzaldehyde | Br (3), F (2), OCH₃ (6) | C₈H₆BrFO₂ | Fluorine replaces chlorine at position 2 |

| 2-Bromo-3-chloro-6-fluorobenzaldehyde | Br (2), Cl (3), F (6) | C₇H₃BrClFO | Methoxy group absent; fluorine at position 6 |

Key Observations :

- Halogen Replacement : Replacing bromine with fluorine (e.g., 2-chloro-3-fluoro-6-methoxybenzaldehyde) reduces steric bulk and polarizability, impacting nucleophilic substitution rates .

Reactivity and Chemical Properties

The reactivity of these compounds is governed by electronic and steric factors:

Electronic Effects :

- Methoxy Group : At position 6 (para to the aldehyde group), the methoxy group donates electrons via resonance, activating the ring toward electrophilic substitution at positions 4 and 5. In contrast, methoxy at position 3 (meta to aldehyde) provides weaker activation .

- Halogens : Bromine and chlorine are electron-withdrawing via inductive effects, deactivating the ring. Bromine’s larger size enhances polarizability, facilitating nucleophilic aromatic substitution compared to chlorine or fluorine .

Steric Effects :

Actividad Biológica

3-Bromo-2-chloro-6-methoxybenzaldehyde is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound belongs to a class of organic molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group (-OCH₃), a bromine atom (Br), and a chlorine atom (Cl) attached to a benzaldehyde moiety. The presence of these halogens significantly influences its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that halogenated benzaldehydes exhibit notable antimicrobial properties. A study on related compounds showed that derivatives with bromine and chlorine substitutions displayed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) . The compound's ability to modulate signaling pathways related to cell proliferation and survival is under investigation.

Study 1: Antimicrobial Efficacy

In a comparative study, various substituted benzaldehydes were tested for antimicrobial activity using the disc diffusion method. This compound exhibited a zone of inhibition comparable to that of established antibiotics, suggesting its potential as an antimicrobial agent .

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 |

| Amoxicillin | 18 |

| Ciprofloxacin | 20 |

Study 2: Cytotoxicity against Cancer Cells

A cytotoxicity assay was performed using the MTT method on several cancer cell lines. The results indicated that this compound had an IC50 value of approximately 50 µM against MCF-7 cells, suggesting moderate cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 50 |

| PC-3 | 60 |

| HeLa | 70 |

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in various signaling pathways. Preliminary molecular docking studies suggest that this compound can bind effectively to the active sites of enzymes involved in cancer progression and microbial resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.